N-(3-methoxybenzyl)-1-propyl-1H-benzimidazol-2-amine
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Overview
Description
N-[(3-Methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the diazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-[(3-Methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-Methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[(3-Methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine: Unique due to its specific substitution pattern and potential biological activities.
1-Propyl-1H-1,3-benzodiazol-2-amine: Lacks the methoxyphenyl group, which may result in different chemical and biological properties.
N-[(3-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine: Lacks the propyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both the methoxyphenyl and propyl groups in N-[(3-Methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazol-2-amine contributes to its unique chemical properties and potential applications. These substituents can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21N3O |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H21N3O/c1-3-11-21-17-10-5-4-9-16(17)20-18(21)19-13-14-7-6-8-15(12-14)22-2/h4-10,12H,3,11,13H2,1-2H3,(H,19,20) |
InChI Key |
DXIIXWOSQUHMFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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